5-Fluoro-3-methyl-8-quinolylethyne
Description
5-Fluoro-3-methyl-8-quinolylethyne is a fluorinated quinoline derivative characterized by a fluorine atom at position 5, a methyl group at position 3, and an ethynyl group at position 6. Quinoline scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties.
Properties
Molecular Formula |
C12H8FN |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
8-ethynyl-5-fluoro-3-methylquinoline |
InChI |
InChI=1S/C12H8FN/c1-3-9-4-5-11(13)10-6-8(2)7-14-12(9)10/h1,4-7H,2H3 |
InChI Key |
FDWGXTUAJPDBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N=C1)C#C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its trifunctional substitution pattern. Below is a comparative analysis with key analogs:
Key Observations:
- Fluorine Position : Fluorine at C5 is conserved across analogs, enhancing metabolic stability and hydrophobic interactions.
- C8 Substituents: The ethynyl group in 5-Fluoro-3-methyl-8-quinolylethyne contrasts with nitro (electrophilic) or hydroxyl (chelating) groups in analogs, suggesting divergent reactivity and target selectivity.
Physicochemical Properties
- Lipophilicity : Fluorine and the ethynyl group increase logP compared to hydroxyl or nitro analogs, enhancing blood-brain barrier permeability.
- Solubility: The lack of polar groups (e.g., -OH, -NO₂) may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use.
- Stability : Ethynyl groups are prone to oxidative degradation, contrasting with the stability of nitro or methylated derivatives .
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